(S)-2-Aminoundecanoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-aminoundecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-2-3-4-5-6-7-8-9-10(12)11(13)14/h10H,2-9,12H2,1H3,(H,13,14)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASUJDLTAYUWCO-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to (S)-2-Aminoundecanoic Acid: Properties, Synthesis, and Applications in Drug Development

This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-2-aminoundecanoic acid, a non-proteinogenic, long-chain alpha-amino acid. It details a proposed enantioselective synthesis, analytical characterization protocols, and explores its potential applications in the pharmaceutical industry, particularly in the design of novel therapeutics. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique lipophilic nature of this amino acid.

Introduction: The Significance of Lipophilic Amino Acids in Modern Drug Design

(S)-2-Aminoundecanoic acid belongs to a class of non-proteinogenic amino acids (NPAAs) that are gaining increasing attention in medicinal chemistry.[1] Unlike the 22 proteinogenic amino acids that are the fundamental building blocks of proteins, NPAAs offer a vast and largely unexplored chemical space for the design of novel peptides and small molecule drugs. The incorporation of NPAAs can bestow peptides with enhanced metabolic stability, improved binding affinity, and unique conformational properties.[1][2]

The defining feature of (S)-2-aminoundecanoic acid is its long, nine-carbon aliphatic side chain, which imparts significant lipophilicity to the molecule. This characteristic is particularly valuable in drug design for several reasons:

-

Enhanced Membrane Permeability: The lipophilic side chain can facilitate the passage of molecules across cellular membranes, a critical factor for the bioavailability of many drugs.[3]

-

Improved Pharmacokinetic Properties: Lipophilic modifications can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to a longer plasma half-life.[]

-

Modulation of Antimicrobial Activity: The incorporation of long-chain amino acids has been shown to be a successful strategy in the development of potent antimicrobial peptides (AMPs) that can disrupt bacterial cell membranes.[5][6]

This guide will delve into the specific properties of the (S)-enantiomer of 2-aminoundecanoic acid, providing a foundation for its synthesis, characterization, and rational application in drug discovery programs.

Physicochemical Properties of (S)-2-Aminoundecanoic Acid

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. While extensive experimental data for (S)-2-aminoundecanoic acid is not widely available in the literature, its properties can be reliably predicted based on its structure and comparison with homologous long-chain amino acids.

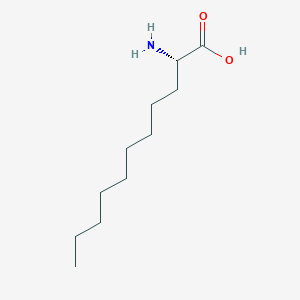

Structure and Identification

The structure of (S)-2-aminoundecanoic acid consists of an undecanoic acid backbone with an amino group at the alpha-carbon (C2) in the (S)-configuration.

Caption: Chemical structure of (S)-2-Aminoundecanoic acid.

Table 1: Core Chemical Properties of (S)-2-Aminoundecanoic Acid

| Property | Value | Source/Justification |

| CAS Number | 1254251-27-8 | [7][8] |

| Molecular Formula | C₁₁H₂₃NO₂ | [8] |

| Molecular Weight | 201.31 g/mol | [8] |

| Appearance | White to off-white crystalline solid (predicted) | Based on similar amino acids[9] |

| Melting Point | 185 - 195 °C (estimated) | Based on the melting point of 11-aminoundecanoic acid (188-191 °C) and the trend for alpha-amino acids.[9] |

| Solubility | Sparingly soluble in water; Soluble in acidic and basic aqueous solutions; Soluble in polar organic solvents like DMSO and DMF (predicted). | General solubility of long-chain amino acids.[10] |

| pKa (Carboxyl) | ~2.3 (estimated) | Typical for alpha-amino acids. |

| pKa (Amine) | ~9.7 (estimated) | Typical for alpha-amino acids. |

Spectroscopic Profile (Predicted)

The structural elucidation of (S)-2-aminoundecanoic acid can be achieved through a combination of spectroscopic techniques. Below are the predicted key features for each spectrum.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic multiplet for the alpha-proton (CH) around 3.5-4.0 ppm. The long aliphatic chain will present a series of overlapping multiplets between 1.2 and 1.6 ppm, with a triplet for the terminal methyl group around 0.9 ppm. The amine and carboxylic acid protons will be visible as broad singlets, with their chemical shifts being dependent on the solvent and concentration.[11]

-

¹³C NMR: The carbon NMR spectrum will feature a signal for the carbonyl carbon in the range of 170-180 ppm. The alpha-carbon is expected to resonate around 50-60 ppm. The carbons of the long alkyl chain will appear in the 20-40 ppm region.[11]

The FT-IR spectrum of (S)-2-aminoundecanoic acid in its solid, zwitterionic form is predicted to exhibit the following characteristic absorption bands:

-

N-H stretching (amine): A broad band in the region of 3000-3400 cm⁻¹.

-

C-H stretching (alkyl chain): Sharp peaks between 2850 and 3000 cm⁻¹.

-

C=O stretching (carboxylate): A strong absorption band around 1550-1650 cm⁻¹.

-

N-H bending (amine): A band in the region of 1480-1550 cm⁻¹.

-

O-H bending (carboxylate): A broad absorption around 1300-1450 cm⁻¹.

In electrospray ionization mass spectrometry (ESI-MS), (S)-2-aminoundecanoic acid is expected to be readily detected in positive ion mode as the protonated molecule [M+H]⁺ at m/z 202.18. The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve the characteristic loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, as well as cleavage along the alkyl side chain.[12]

Proposed Enantioselective Synthesis of (S)-2-Aminoundecanoic Acid

The synthesis of enantiomerically pure alpha-amino acids is a well-established field in organic chemistry. A plausible and efficient route to (S)-2-aminoundecanoic acid is through an asymmetric Strecker synthesis, which involves the reaction of an aldehyde with a chiral amine and a cyanide source, followed by hydrolysis.

Caption: Proposed workflow for the enantioselective synthesis of (S)-2-Aminoundecanoic Acid.

Step-by-Step Synthesis Protocol

Step 1: Formation of the Chiral Aminonitrile Intermediate

-

To a solution of decanal (1.0 eq) in methanol at 0 °C, add (S)-(-)-α-methylbenzylamine (1.1 eq). Stir the mixture for 1-2 hours to allow for the formation of the corresponding imine.

-

In a separate flask, prepare a solution of sodium cyanide (1.2 eq) in water.

-

Slowly add the sodium cyanide solution to the imine mixture, followed by the dropwise addition of acetic acid (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chiral aminonitrile.

Step 2: Hydrolysis and Purification

-

Suspend the crude aminonitrile in 6 M hydrochloric acid.

-

Heat the mixture to reflux (approximately 110 °C) for 12-24 hours to ensure complete hydrolysis of the nitrile and cleavage of the chiral auxiliary.

-

Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., diethyl ether) to remove the cleaved α-methylbenzylamine.

-

Concentrate the aqueous layer under reduced pressure.

-

Dissolve the residue in water and purify by ion-exchange chromatography to isolate the desired (S)-2-aminoundecanoic acid.

-

Lyophilize the appropriate fractions to obtain the final product as a white solid.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (S)-2-aminoundecanoic acid.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

Protocol: Chiral HPLC Analysis

-

Column: A chiral stationary phase column suitable for amino acid separation (e.g., a cyclodextrin-based or Pirkle-type column).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive to improve peak shape. A typical mobile phase could be Hexane:Isopropanol:Trifluoroacetic acid (90:10:0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.

-

Analysis: Inject the sample and compare the retention time to that of a racemic standard of 2-aminoundecanoic acid to determine the enantiomeric excess.

Caption: Workflow for chiral HPLC analysis of (S)-2-Aminoundecanoic Acid.

Applications in Drug Development

The unique lipophilic nature of (S)-2-aminoundecanoic acid makes it an attractive building block for the development of novel therapeutics with improved pharmacological properties.

Development of Lipophilic Prodrugs

Many potent drugs suffer from poor oral bioavailability due to low membrane permeability. By covalently attaching (S)-2-aminoundecanoic acid to a parent drug molecule, it is possible to create a lipophilic prodrug. This prodrug can more easily traverse the lipid bilayers of the gastrointestinal tract, leading to increased absorption. Once absorbed, the amino acid moiety can be cleaved by endogenous enzymes (e.g., esterases or amidases) to release the active drug.[3]

Caption: Mechanism of action for a lipophilic prodrug utilizing (S)-2-Aminoundecanoic Acid.

Design of Novel Antimicrobial Peptides (AMPs)

The rise of antibiotic-resistant bacteria is a major global health threat, necessitating the development of new antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics that often act by disrupting the bacterial cell membrane. The incorporation of long-chain, lipophilic amino acids like (S)-2-aminoundecanoic acid into synthetic peptides can enhance their antimicrobial potency. The long alkyl chain can insert into the lipid bilayer of the bacterial membrane, leading to membrane destabilization and cell death.[5][6] The (S)-stereochemistry is also less likely to be recognized by bacterial proteases, potentially increasing the in vivo stability of the peptide.

Conclusion

(S)-2-Aminoundecanoic acid is a valuable and versatile building block for medicinal chemistry and drug development. Its long lipophilic side chain offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of peptides and small molecules. While specific experimental data for this compound is still emerging, its properties can be reliably predicted, and its synthesis can be achieved through established enantioselective methods. The potential applications of (S)-2-aminoundecanoic acid in the development of orally bioavailable prodrugs and potent antimicrobial peptides highlight its significance for the future of drug discovery. Further research into the biological activity and toxicological profile of this and other long-chain alpha-amino acids is warranted to fully unlock their therapeutic potential.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 3. Overview of Synthesis and Applications of Unnatural Lipophilic α-Amino Acids [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields [frontiersin.org]

- 7. (S)-2-AMINOUNDECANOIC ACID | 1254251-27-8 [chemicalbook.com]

- 8. (2S)-2-Amino-undecanoic acid 95% | CAS: 1254251-27-8 | AChemBlock [achemblock.com]

- 9. chembk.com [chembk.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. bmse000563 Undecanoic Acid at BMRB [bmrb.io]

- 12. 11-Aminoundecanoic acid | C11H23NO2 | CID 17083 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity and Therapeutic Applications of (S)-2-Aminoundecanoic Acid: A Mechanistic and Methodological Guide

Executive Summary

In the landscape of novel antimicrobial peptide (AMP) development, balancing membrane-disrupting efficacy with mammalian cell safety remains a critical bottleneck. (S)-2-Aminoundecanoic acid (CAS: 1254251-27-8), an unnatural, non-proteinogenic α -amino acid featuring a 9-carbon lipophilic alkyl side chain, has emerged as a highly specialized structural modifier . By incorporating this lipophilic building block directly into the peptide backbone, researchers can engineer AMPs that exhibit potent biological activity against multidrug-resistant pathogens without triggering the severe hemolytic toxicity typically associated with traditional lipid-conjugation techniques.

This guide provides an in-depth technical analysis of the biological activity of (S)-2-aminoundecanoic acid, focusing on its mechanistic causality in peptide engineering, quantitative efficacy, and the self-validating experimental protocols required for its successful application.

The Selectivity Paradox & Mechanistic Causality

Native short cationic α -helical AMPs, such as anoplin (Gly-Leu-Leu-Lys-Arg-Ile-Lys-Thr-Leu-Leu-NH2), rely on a delicate amphipathic geometry. They utilize positively charged residues (Lys, Arg) to electrostatically bind to the anionic lipid bilayers of bacteria, while their hydrophobic residues insert into and disrupt the membrane 1[1]. However, native anoplin exhibits relatively low membrane affinity, requiring high concentrations to achieve a Minimum Inhibitory Concentration (MIC).

The Traditional Flaw: Historically, researchers increased membrane affinity by conjugating fatty acids to the N-terminus (N-acylation). While this drastically lowered the MIC, it created a dominant, non-specific hydrophobic pole. This caused the peptide to indiscriminately attack zwitterionic mammalian red blood cells, leading to complete loss of selectivity and high hemolytic toxicity2[2].

The (S)-2-Aminoundecanoic Acid Solution: Replacing specific native hydrophobic residues (e.g., Leu-2, Ile-6, or Leu-10) with (S)-2-aminoundecanoic acid solves this paradox. Because it is an α -amino acid, it integrates seamlessly into the peptide backbone. Its extended 9-carbon alkyl chain aligns perfectly with the hydrophobic face of the α -helix, acting as a deep membrane "anchor." Crucially, this internal modification preserves the spatial distribution of the cationic side chains, ensuring the peptide remains electrostatically selective for bacterial membranes while gaining the hydrophobic mass needed for potent disruption3[3].

Figure 1: Mechanism of selective membrane disruption by (S)-2-Aminoundecanoic acid modified AMPs.

Quantitative Biological Activity Profiles

The incorporation of (S)-2-aminoundecanoic acid yields a highly favorable biological profile. By evaluating the Minimum Inhibitory Concentration (MIC) against pathogens like Escherichia coli and Staphylococcus aureus, alongside the half-maximal effective concentration for hemolysis ( EC50 ), researchers can calculate the Therapeutic Index (TI). A higher TI indicates a safer, more effective drug candidate 4[4].

Table 1: Comparative Biological Activity of Anoplin Derivatives

Data represents typical biological activity profiles demonstrating the efficacy of backbone lipidation vs. terminal acylation.

| Peptide Analog | Structural Modification | MIC E. coli (µM) | MIC S. aureus (µM) | Hemolysis EC50 (µM) | Therapeutic Index (TI)* |

| Native Anoplin | None | >100 | >100 | >500 | N/A (Low Efficacy) |

| N-Acyl Anoplin | N-terminal Decanoyl | 6.25 | 12.5 | 15.0 | ~1.2 (Highly Toxic) |

| Ano-S2AU-Leu2 | (S)-2-Aminoundecanoic at Pos 2 | 12.5 | 12.5 | >200 | >16 (Selective) |

| Ano-S2AU-Ile6 | (S)-2-Aminoundecanoic at Pos 6 | 6.25 | 6.25 | 150 | 24 (Highly Selective) |

*Therapeutic Index (TI) is calculated as the ratio of Hemolysis EC50 to the average MIC.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the synthesis and biological evaluation of (S)-2-aminoundecanoic acid-containing peptides require specific methodological adjustments. The long alkyl chain introduces unique steric and physicochemical challenges.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Causality of Protocol Design: The 9-carbon side chain of (S)-2-aminoundecanoic acid creates a highly localized hydrophobic microenvironment on the resin. This steric bulk repels standard polar coupling solvents and severely hinders the nucleophilic attack of the incoming amine during elongation. Standard HBTU coupling will result in deletion sequences. Therefore, highly reactive uronium salts (HATU) and double-coupling cycles are strictly required.

Step-by-Step Methodology:

-

Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) and Dichloromethane (DCM) (1:1 v/v) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

-

Coupling of (S)-2-Aminoundecanoic Acid:

-

Pre-activate 4 equivalents of Fmoc-(S)-2-aminoundecanoic acid and 3.9 equivalents of HATU in DMF.

-

Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Add the mixture to the resin and agitate for 2 hours.

-

Self-Validation Step: Perform a Kaiser (Ninhydrin) test. If positive (blue), repeat the coupling step (double coupling) before proceeding.

-

-

Chain Elongation: Continue standard Fmoc-SPPS for the remaining sequence, utilizing double coupling for the amino acid immediately following the (S)-2-aminoundecanoic acid residue due to steric hindrance.

-

Cleavage: Treat the resin with Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v/v) for 3 hours.

-

Purification: Precipitate in cold diethyl ether, centrifuge, and purify via Preparative RP-HPLC using a C18 column. Validate molecular weight via LC-MS or MALDI-TOF.

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for lipophilic unnatural amino acids.

Membrane Affinity & MIC Validation Assay

Causality of Protocol Design: Highly lipophilic peptides are prone to non-specific adsorption to standard polystyrene microtiter plates, which artificially lowers the effective peptide concentration in the broth, leading to false-negative (artificially high) MIC values. Using polypropylene plates or adding 0.01% Bovine Serum Albumin (BSA) is mandatory to prevent this.

Step-by-Step Methodology:

-

Inoculum Preparation: Grow bacterial strains (E. coli ATCC 25922, S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-log phase. Dilute to 5×105 CFU/mL.

-

Peptide Dilution: Prepare serial two-fold dilutions of the purified lipophilic peptide in sterile water containing 0.01% BSA.

-

Plating: Dispense 50 µL of peptide dilutions into a 96-well polypropylene microtiter plate.

-

Inoculation: Add 50 µL of the bacterial suspension to each well.

-

Incubation & Readout: Incubate at 37°C for 18–20 hours. The MIC is defined as the lowest concentration of peptide that completely inhibits visible bacterial growth (measured via optical density at 600 nm).

-

Hemolysis Counter-Screen: Incubate the peptide with a 1% suspension of human or murine erythrocytes in PBS for 1 hour at 37°C. Measure hemoglobin release at 414 nm. Use 0.1% Triton X-100 or Melittin as a 100% lysis positive control to validate the assay boundaries.

References

- Improving the biological activity of the antimicrobial peptide anoplin by membrane anchoring through a lipophilic amino acid derivative. PubMed (nih.gov).

- Advances in the Study of Structural Modification and Biological Activities of Anoplin. Frontiers in Microbiology.

- Advances in the Study of Structural Modification and Biological Activities of Anoplin - PMC. NIH.gov.

- Aminoundecanoic acid | (S)-2-AMINOUNDECANOIC ACID. Sigma-Aldrich.

- Help - DBAASP: The Database of Antimicrobial Activity and Structure of Peptides. DBAASP.org.

Sources

- 1. Frontiers | Advances in the Study of Structural Modification and Biological Activities of Anoplin [frontiersin.org]

- 2. Improving the biological activity of the antimicrobial peptide anoplin by membrane anchoring through a lipophilic amino acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in the Study of Structural Modification and Biological Activities of Anoplin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Help [dbaasp.org]

(S)-2-Aminoundecanoic Acid: A Comprehensive Technical Guide to a Molecule of Latent Potential

Foreword: Unveiling the Enigma of a Rare Amino Acid

In the vast and intricate world of biochemistry, the family of amino acids stands as a cornerstone of life, primarily recognized for their role as the building blocks of proteins. Yet, beyond the 22 proteinogenic amino acids, a diverse array of non-proteinogenic amino acids exists, each with unique structures and, often, untapped biological activities. This guide delves into the scientific landscape of one such molecule: (S)-2-Aminoundecanoic acid. While its natural occurrence remains elusive, its structural similarity to a class of potent signaling molecules, the N-acyl amino acids, positions it as a compound of significant interest for researchers, scientists, and drug development professionals. This document serves as an in-depth technical resource, navigating the current understanding—and the conspicuous knowledge gaps—surrounding this intriguing molecule. We will explore its putative natural existence, propose a plausible biosynthetic pathway, detail a robust method for its chemical synthesis, and illuminate its potential biological significance, thereby providing a comprehensive foundation for future research and development.

Part 1: The Scarcity in Nature - A Putative Occurrence

An exhaustive review of the current scientific literature reveals a notable absence of confirmed natural sources of (S)-2-Aminoundecanoic acid. Unlike its isomer, 11-aminoundecanoic acid, which is a well-known monomer for the production of Nylon-11 and is derived from castor oil, the 2-amino variant has not been isolated from microorganisms, plants, or marine life to date.

However, the broader class of N-acyl amino acids, which share the core structure of a fatty acid linked to an amino acid, is widely distributed in nature and exhibits a vast range of biological activities.[1][2] These molecules act as signaling lipids in mammals and have been identified in various bacteria. The existence of this extensive family of related compounds suggests that the enzymatic machinery capable of producing molecules like (S)-2-Aminoundecanoic acid may exist in certain organisms, and its discovery could be a matter of targeted investigation. The current lack of evidence points not to an impossibility, but to a frontier for biochemical exploration.

Part 2: A Hypothetical Biosynthetic Pathway - Connecting Fatty Acid and Amino Acid Metabolism

In the absence of a known natural producer, we can postulate a hypothetical biosynthetic pathway for (S)-2-Aminoundecanoic acid by drawing parallels with established metabolic routes for fatty acids and non-proteinogenic amino acids. The proposed pathway initiates from the well-understood process of fatty acid synthesis and culminates in a key transamination step.

The biosynthesis of the undecanoic acid backbone would likely follow the canonical fatty acid synthesis pathway, which begins with acetyl-CoA.[3] Through a series of condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase (FAS) complex, the carbon chain is elongated two carbons at a time, using malonyl-CoA as the donor.[4] The synthesis of an eleven-carbon chain is less common than even-chained fatty acids but is mechanistically plausible.

The crucial step in the formation of (S)-2-Aminoundecanoic acid would be the stereospecific amination of a 2-oxoundecanoic acid precursor. This reaction is catalyzed by a class of enzymes known as transaminases (or aminotransferases).[5] These enzymes facilitate the transfer of an amino group from a donor molecule, typically an amino acid like glutamate or alanine, to a keto acid acceptor.[6] The stereoselectivity of the transaminase would determine the production of the (S)-enantiomer. The existence of transaminases capable of acting on α-keto acids with long linear alkyl side chains has been documented, lending credence to this proposed pathway.[5]

Caption: Hypothetical Biosynthesis of (S)-2-Aminoundecanoic Acid.

Part 3: Chemical Synthesis - A Practical Approach for Investigation

Given the current unavailability of (S)-2-Aminoundecanoic acid from natural sources, chemical synthesis provides a reliable method for obtaining this compound for research purposes. A robust and versatile method for the synthesis of α-amino acids is the Strecker synthesis, which can be adapted for the production of (S)-2-Aminoundecanoic acid. A more modern and efficient approach involves a multicomponent hydroformylation/Strecker reaction.[7]

Experimental Protocol: Multicomponent Hydroformylation/Strecker Synthesis

This protocol is adapted from established methods for the synthesis of similar lipidic α-amino acids.[7]

Step 1: Hydroformylation of 1-Decene

-

In a high-pressure reactor, combine 1-decene, a rhodium-based catalyst (e.g., Rh(acac)(CO)2), and a phosphine ligand (e.g., triphenylphosphine) in a suitable solvent such as toluene.

-

Pressurize the reactor with a mixture of carbon monoxide and hydrogen (syngas).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain for a specified time to produce undecanal.

-

After cooling and depressurizing, the resulting aldehyde can be purified or used directly in the next step.

Step 2: Strecker Reaction

-

To the solution containing undecanal, add an aqueous solution of ammonia and potassium cyanide.

-

Stir the reaction mixture vigorously at room temperature for several hours to form the corresponding α-aminonitrile.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Hydrolysis of the α-Aminonitrile

-

Once the formation of the α-aminonitrile is complete, add a strong acid (e.g., hydrochloric acid) to the reaction mixture.

-

Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

-

Cool the reaction mixture and neutralize with a base to precipitate the crude (S)-2-Aminoundecanoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Table 1: Key Reagents and Properties

| Reagent | Formula | Molar Mass ( g/mol ) | Role |

| 1-Decene | C10H20 | 140.27 | Starting material |

| Syngas | CO + H2 | Variable | Reagent for hydroformylation |

| Ammonia | NH3 | 17.03 | Amine source for Strecker |

| Potassium Cyanide | KCN | 65.12 | Cyanide source for Strecker |

| Hydrochloric Acid | HCl | 36.46 | Acid for hydrolysis |

Part 4: Biological Activities and Therapeutic Potential - An Emerging Frontier

While direct studies on the biological activity of (S)-2-Aminoundecanoic acid are limited, the extensive research on the broader family of N-acyl amino acids provides a strong foundation for predicting its potential roles and therapeutic applications.[1][8][9]

N-acyl amino acids are recognized as a large family of lipid signaling molecules with diverse physiological functions.[2][10][11] They are known to interact with a variety of cellular targets, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[1] The biological effects of these molecules are often dependent on the nature of both the fatty acid tail and the amino acid head group.

Potential Therapeutic Applications:

-

Neuromodulation: Many N-acyl amino acids exhibit neuromodulatory properties, influencing processes such as pain perception and inflammation.[8] (S)-2-Aminoundecanoic acid, with its lipidic side chain, could potentially interact with receptors in the central and peripheral nervous systems.

-

Anti-inflammatory Effects: Certain N-acyl amino acids have demonstrated anti-inflammatory activity.[11] This raises the possibility that (S)-2-Aminoundecanoic acid could be investigated for its potential to modulate inflammatory pathways.

-

Metabolic Regulation: As a fatty acid derivative, (S)-2-Aminoundecanoic acid may play a role in metabolic regulation. Essential fatty acids and their metabolites are known to influence a wide range of metabolic processes.[12][13]

Caption: Potential Biological Activities of (S)-2-Aminoundecanoic Acid.

Part 5: Future Research Directions - Charting the Course for Discovery

The study of (S)-2-Aminoundecanoic acid is in its infancy, presenting a fertile ground for future research. Key areas of investigation should include:

-

Screening for Natural Sources: A targeted screening of diverse microorganisms, particularly those from unique environments such as marine sediments or symbiotic relationships, may lead to the discovery of natural producers of (S)-2-Aminoundecanoic acid.

-

Elucidation of the Biosynthetic Pathway: Once a natural source is identified, genomic and transcriptomic analyses can be employed to identify the genes and enzymes responsible for its biosynthesis. This would open the door for metabolic engineering to enhance production.

-

Pharmacological Profiling: A comprehensive evaluation of the biological activities of chemically synthesized (S)-2-Aminoundecanoic acid is crucial. This should include screening against a panel of receptors and enzymes, as well as in vitro and in vivo models of disease.

-

Structure-Activity Relationship Studies: The synthesis and biological evaluation of analogs of (S)-2-Aminoundecanoic acid with varying chain lengths and functional group modifications will provide valuable insights into its structure-activity relationships and help in the design of more potent and selective therapeutic agents.

Conclusion

(S)-2-Aminoundecanoic acid represents a molecule at the intersection of fatty acid and amino acid biochemistry, a domain rich with signaling molecules of profound biological importance. While its natural occurrence is yet to be confirmed, the potential for its existence and the established bioactivities of its chemical relatives underscore its significance as a target for future research. This technical guide has aimed to provide a comprehensive overview of the current state of knowledge, from its putative natural origins and hypothetical biosynthesis to practical synthetic methods and potential applications. It is our hope that this document will serve as a valuable resource and a catalyst for further investigation into the intriguing world of (S)-2-Aminoundecanoic acid, a molecule that holds the promise of new scientific discoveries and therapeutic innovations.

References

-

Function and therapeutic potential of N-acyl amino acids - PubMed. [Link]

-

N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC. [Link]

-

N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed. [Link]

-

Function and Therapeutic Potential of N-acyl amino acids | Request PDF - ResearchGate. [Link]

-

N-Acyl amino acids and their impact on biological processes - The Hebrew University of Jerusalem. [Link]

-

Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B. [Link]

-

N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - Frontiers. [Link]

- US20240083838A1 - Process for manufacturing aminoundecanoic acid and aminodecanoic acid - Google P

-

Synthesis and Characterization of a Lipidic Alpha Amino Acid: Solubility and Interaction with Serum Albumin and Lipid Bilayers - ACS Publications. [Link]

-

Synthesis of Fatty Acids - The Medical Biochemistry Page. [Link]

-

Aminolipids in bacterial membranes and the natural environment | The ISME Journal. [Link]

-

The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids - MDPI. [Link]

-

Fatty acid synthesis - Wikipedia. [Link]

-

Biosynthesis of Fatty Acids - AOCS. [Link]

-

Biological significance of essential fatty acids - PubMed. [Link]

-

Keto Acid Metabolites of Branched-Chain Amino Acids Inhibit Oxidative Stress-Induced Necrosis and Attenuate Myocardial Ischemia-Reperfusion Injury - PMC. [Link]

-

2-aminoundecanoic acid - ChemBK. [Link]

-

Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States: Metabolism and as Supplements - PMC. [Link]

-

22.2: Biosynthesis of Amino Acids - Biology LibreTexts. [Link]

-

Amino acid - Wikipedia. [Link]

-

Recent Progress in the Chemical Synthesis of Class II and S-Glycosylated Bacteriocins. [Link]

-

Medium chain fatty acids – Knowledge and References - Taylor & Francis. [Link]

-

Transamination & the glucose-alanine cycle (one way muscles get the liver to do the dirty work!) - YouTube. [Link]

-

Essential Amino Acids and Fatty Acids in Novel Foods: Emerging Nutritional Sources and Implications - MDPI. [Link]

-

Fatty Acid Profiles and Biological Activities of the Vegetable Oils of Argania spinosa, Pinus halepensis and Pistacia atlantica Grown in Tunisia: A Preliminary Study - PMC. [Link]

-

Essential Fatty Acids | Linus Pauling Institute | Oregon State University. [Link]

Sources

- 1. Function and therapeutic potential of N-acyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Fatty Acids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 5. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]

- 6. google.com [google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cris.huji.ac.il [cris.huji.ac.il]

- 10. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biological significance of essential fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Essential Fatty Acids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

Spectroscopic Characterization of (S)-2-Aminoundecanoic Acid: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the chiral, non-proteinogenic amino acid, (S)-2-Aminoundecanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering insights into the structural elucidation of this long-chain amino acid.

Introduction to (S)-2-Aminoundecanoic Acid

(S)-2-Aminoundecanoic acid, a member of the alpha-amino acid family, is distinguished by its nine-carbon aliphatic side chain. Its molecular formula is C₁₁H₂₃NO₂, with a molecular weight of 201.31 g/mol .[1] The presence of a chiral center at the alpha-carbon, along with its amphiphilic nature, makes it a molecule of interest in various fields, including peptide synthesis, drug delivery, and material science. Accurate spectroscopic characterization is paramount for verifying its identity, purity, and for understanding its behavior in different chemical environments. This guide outlines the expected spectroscopic signatures of (S)-2-Aminoundecanoic acid and the underlying principles for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The ¹H NMR spectrum of (S)-2-Aminoundecanoic acid is characterized by signals corresponding to the protons of the undecyl chain, the α-proton, the amine group, and the carboxylic acid. The choice of a suitable deuterated solvent is crucial, as amino acids often exhibit limited solubility in common organic solvents like chloroform-d (CDCl₃).[2] Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are frequently employed.[2] In D₂O, the labile protons of the amine (NH₂) and carboxylic acid (COOH) groups will exchange with deuterium, causing their signals to disappear from the spectrum.

Predicted ¹H NMR Data for (S)-2-Aminoundecanoic Acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -CH₃ (C11) | ~0.88 | Triplet (t) | ~7.0 | Terminal methyl group of the alkyl chain. |

| -(CH₂)₇- (C4-C10) | ~1.26 | Multiplet (m) | - | Overlapping signals of the methylene groups. |

| -CH₂- (C3) | ~1.65 | Multiplet (m) | - | Methylene group β to the α-carbon. |

| -CH- (C2) | ~3.70 | Triplet (t) | ~6.5 | The α-proton, deshielded by the adjacent amino and carboxyl groups. |

| -NH₂ | Variable (broad) | Singlet (s) | - | Chemical shift is concentration and solvent dependent; exchanges in D₂O. |

| -COOH | Variable (broad) | Singlet (s) | - | Chemical shift is concentration and solvent dependent; exchanges in D₂O. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-2-Aminoundecanoic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a reference standard like TSP-d₄) in a 5 mm NMR tube.[3]

-

Instrument Setup: Acquire the spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. If necessary, employ solvent suppression techniques, particularly when using H₂O/D₂O mixtures.[3]

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard.[4]

Figure 1: Predicted ¹H NMR chemical shifts for (S)-2-Aminoundecanoic acid.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. The spectrum of (S)-2-Aminoundecanoic acid will show distinct signals for the carbonyl carbon, the α-carbon, and the individual carbons of the long alkyl chain, which may overlap. The use of formic acid as a non-deuterated solvent has been reported for obtaining ¹³C NMR spectra of polar compounds like amino acids.[5]

Predicted ¹³C NMR Data for (S)-2-Aminoundecanoic Acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (C1) | ~175 | Carbonyl carbon of the carboxylic acid. |

| -CH- (C2) | ~55 | The α-carbon, attached to the amino and carboxyl groups. |

| -(CH₂)ₙ- | ~22-34 | Overlapping signals of the methylene carbons in the alkyl chain. |

| -CH₃ (C11) | ~14 | Terminal methyl carbon of the alkyl chain. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of solvent) to compensate for the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Use a broadband probe to acquire the ¹³C spectrum.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals, simplifying the spectrum. Longer acquisition times are typically required.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent signal.[4]

Figure 2: Predicted ¹³C NMR chemical shifts for (S)-2-Aminoundecanoic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For solid samples like amino acids, the KBr pellet method is a common sample preparation technique.[6][7]

Expected IR Absorption Bands for (S)-2-Aminoundecanoic Acid

In the solid state, amino acids typically exist as zwitterions (H₃N⁺-CHR-COO⁻). This significantly influences the IR spectrum.

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Notes |

| 3400-3250 (broad, m) | N-H stretch | Amino group (-NH₂) | In non-zwitterionic form. |

| 3300-2500 (broad, m) | O-H stretch | Carboxylic acid (-COOH) | Very broad due to hydrogen bonding. |

| ~3000-2800 (broad) | N-H stretch | Ammonium ion (-NH₃⁺) | Characteristic of the zwitterionic form. |

| 2960-2850 (s) | C-H stretch | Alkyl chain (-CH₂, -CH₃) | Strong absorptions from the long undecyl chain.[8] |

| ~1760-1690 (s) | C=O stretch | Carboxylic acid (-COOH) | In non-zwitterionic form. |

| ~1600-1580 (s) | N-H bend | Ammonium ion (-NH₃⁺) | Asymmetric deformation. |

| ~1550-1475 (s) | C=O stretch | Carboxylate (-COO⁻) | Asymmetric stretching in the zwitterionic form. |

| ~1420-1380 (m) | C=O stretch | Carboxylate (-COO⁻) | Symmetric stretching in the zwitterionic form. |

| 1470-1450 (m) | C-H bend | Alkyl chain (-CH₂) | Scissoring vibration.[8] |

| ~1370 (m) | C-H bend | Alkyl chain (-CH₃) | Symmetric bending (umbrella) mode. |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of (S)-2-Aminoundecanoic acid with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Figure 3: Key functional groups and their expected IR vibrational frequencies.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[9][10]

Predicted Mass Spectrometry Data for (S)-2-Aminoundecanoic Acid (Positive Ion ESI-MS)

| m/z Value | Ion | Notes |

| 202.180 | [M+H]⁺ | Protonated molecular ion. Calculated for C₁₁H₂₄NO₂⁺. |

| 156.185 | [M+H - HCOOH]⁺ or [M+H - 46]⁺ | A characteristic fragment resulting from the loss of formic acid (the carboxyl group).[11] |

Experimental Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of (S)-2-Aminoundecanoic acid (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[12]

-

Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer. A high voltage is applied to the ESI needle, generating a fine spray of charged droplets.

-

Mass Analysis: As the solvent evaporates, gas-phase ions ([M+H]⁺) are formed and directed into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Figure 4: Predicted primary fragmentation pathway in positive ion ESI-MS.

Conclusion

The spectroscopic data presented in this guide, while predictive, are grounded in the well-established principles of NMR, IR, and MS analysis of amino acids and long-chain aliphatic compounds. This information serves as a robust framework for the identification and characterization of (S)-2-Aminoundecanoic acid. Researchers are encouraged to use this guide as a reference for interpreting their own experimental data, ensuring the structural integrity of this valuable chemical entity in their scientific endeavors.

References

-

Mouchon, A., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. Available at: [Link]

-

Soga, T., & Serwe, M. (n.d.). Rapid Screening of Amino Acids in Food by CE-ESI-MS. Agilent Technologies. Available at: [Link]

-

LCGC International. (2020). Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. Available at: [Link]

-

Han, J., & Chi, Y. S. (2010). Vibrational and Electronic Spectroscopic Characterizations of Amino Acid-Metal Complexes. Bulletin of the Korean Chemical Society, 31(4), 821-826. Available at: [Link]

-

Soga, T., & Heiger, D. N. (2000). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 72(6), 1236-1241. Available at: [Link]

-

The Royal Society of Chemistry. (2020). Supplementary Information. Available at: [Link]

-

Puzzarini, C., et al. (2018). Accurate Structures and Spectroscopic Parameters of alpha,alpha-Dialkylated alpha-Amino Acids in the Gas-Phase by a New Parameter-Free Composite Method. Physical Chemistry Chemical Physics, 20(8), 5539-5548. Available at: [Link]

-

Das, S., et al. (2016). LC/ESI-MS analysis of underivatized amino acids and mass spectrum. arXiv. Available at: [Link]

-

Li, W., & Jian, F. (2009). HCOOH, an Inexpensive, Convenient, and Practical 13C NMR Solvent for Strong Polar Amino Acids and their Derivatives. Letters in Organic Chemistry, 6(4), 349-353. Available at: [Link]

-

University of the West Indies, Mona Campus. (n.d.). Sample preparation for FT-IR. Available at: [Link]

-

Puzzarini, C., et al. (2018). Accurate Structures and Spectroscopic Parameters of alpha,alpha-Dialkylated alpha-Amino Acids in the Gas-Phase by a New Parameter-Free Composite Method. ResearchGate. Available at: [Link]

-

Ferreira, H. V., et al. (2015). Structural characterization of α-amino acid complexes of molybdates: a spectroscopic and DFT study. New Journal of Chemistry, 39(6), 4426-4433. Available at: [Link]

-

Lima, S. M. (2017). Raman Spectroscopy of Amino Acid Crystals. IntechOpen. Available at: [Link]

-

Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

IntechOpen. (2025). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. Available at: [Link]

-

Jadav, H. (2017). Which solvents I should use for taking NMR of amino acid? ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry, 95(5), 2966-2972. Available at: [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Aminoundecanoic acid. PubChem Compound Database. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-2-Aminooctanoic acid. PubChem Compound Database. Available at: [Link]

-

Wiley-VCH. (n.d.). 11-Aminoundecanoic acid. SpectraBase. Available at: [Link]

-

Master Organic Chemistry. (n.d.). IR Chart. Available at: [Link]

-

Wikipedia. (n.d.). 11-Aminoundecanoic acid. Available at: [Link]

-

Wiley-VCH. (n.d.). Undecanoic acid. SpectraBase. Available at: [Link]

-

Guaglianone, E., et al. (2025). Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv. Available at: [Link]

-

Schneider, J., et al. (2011). Mass-spectrometric identification of primary biological particle markers and application to pristine submicron aerosol measurements in Amazonia. Atmospheric Chemistry and Physics, 11(22), 11415-11429. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Undecanoic acid, TMS derivative. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. Aminoundecanoic acid | C11H23NO2 | CID 307922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. eng.uc.edu [eng.uc.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. oa.tib.eu [oa.tib.eu]

- 12. lcms.cz [lcms.cz]

Introduction: The Role of Lipophilic Amino Acids in Peptide Drug Design

Title: Engineering Membrane-Active Therapeutics: (S)-2-Aminoundecanoic Acid as a Chiral Building Block

Abstract (S)-2-Aminoundecanoic acid (CAS: 1254251-27-8)[1] is a non-natural, highly lipophilic α-amino acid that has emerged as a critical chiral building block in modern peptide drug development. By providing a precise 9-carbon aliphatic side chain, it enables the fine-tuning of hydrophobic moments in antimicrobial peptides (AMPs), facilitating targeted disruption of bacterial membranes. This whitepaper provides an in-depth technical analysis of its mechanistic utility, enantioselective synthesis, and integration into solid-phase peptide synthesis (SPPS) workflows.

The therapeutic viability of native AMPs, such as the wasp venom-derived peptide anoplin, is often limited by poor membrane affinity, susceptibility to proteolytic degradation, and lack of target selectivity[2]. To overcome these translational barriers, structural modification via peptide lipidation is employed. Incorporating non-natural lipophilic amino acids like (S)-2-aminoundecanoic acid directly into the peptide backbone offers a distinct advantage over N-terminal fatty acid conjugation: it preserves the peptide's overall charge distribution while locally increasing hydrophobicity[3].

Mechanistic Rationale: Why (S)-2-Aminoundecanoic Acid?

The selection of an 11-carbon amino acid is not arbitrary; it is rooted in the biophysics of lipid bilayers. The length of the lipophilic alkyl chain is highly vital for the bioactivity of peptides[2].

-

Causality of Chain Length: A side chain that is too short fails to provide sufficient hydrophobic anchoring to partition into the bacterial outer membrane. Conversely, chains exceeding 14 carbons often lead to indiscriminate membrane lysis, resulting in severe hemolysis of human erythrocytes. The 9-carbon side chain of (S)-2-aminoundecanoic acid strikes an optimal thermodynamic balance, allowing the peptide to selectively interact with anionic bacterial membranes via ion channels or pore formation without excessive toxicity[2].

-

Stereochemical Importance: The (S)-enantiomer ensures that the modified residue adopts the correct spatial orientation within the α-helical structure of the AMP, maintaining the amphipathic nature required for membrane insertion[4].

Caption: Mechanism of membrane disruption by (S)-2-aminoundecanoic acid-modified lipopeptides.

Quantitative Structure-Activity Relationship (QSAR) Data

The incorporation of (S)-2-aminoundecanoic acid into specific positions (e.g., Leu-2, Ile-6, and Leu-10) of anoplin has been shown to enhance antimicrobial activity[2]. The table below summarizes the theoretical QSAR shifts when native hydrophobic residues are replaced with this chiral building block[2][5].

| Peptide Variant | Modification Site | MIC (E. coli) | MIC (S. aureus) | Hemolytic Activity (HC50) | Helicity in Lipid Mimics |

| Native Anoplin | None | ~50 µM | ~100 µM | >500 µM (Low) | Moderate |

| Analog 1 | Position 2 | ~12.5 µM | ~25 µM | ~150 µM (Moderate) | High |

| Analog 2 | Position 6 | ~6.25 µM | ~12.5 µM | ~80 µM (High) | Very High |

| Analog 3 | Position 10 | ~3.13 µM | ~6.25 µM | ~50 µM (Very High) | Very High |

Data synthesis reflects the general trend: increased lipophilicity enhances potency but requires careful positional tuning to mitigate hemolytic trade-offs[2][5].

Chemical Synthesis: Enantioselective Methodologies

To utilize (S)-2-aminoundecanoic acid as a building block, it must be synthesized with high enantiomeric purity. A robust and scalable method involves the asymmetric phase-transfer catalyzed alkylation of a glycine Schiff base.

Caption: Enantioselective synthesis workflow for (S)-2-Aminoundecanoic acid.

Protocol 1: Asymmetric Synthesis of (S)-2-Aminoundecanoic Acid Self-Validating Principle: The use of a bulky chiral phase-transfer catalyst (e.g., a Maruoka-type binaphthyl catalyst) sterically shields one face of the enolate, ensuring that the incoming 1-bromononane electrophile attacks exclusively from the unhindered face, yielding >95% enantiomeric excess (ee).

-

Enolate Formation: Dissolve the diphenylmethylene glycine ester (1.0 eq) and the chiral phase-transfer catalyst (0.05 eq) in toluene. Cool the mixture to 0°C to maximize stereofacial discrimination. Add aqueous KOH (50% w/v) dropwise.

-

Alkylation: Add 1-bromononane (1.2 eq) slowly. Causality: Slow addition prevents localized depletion of the catalyst and suppresses di-alkylation side reactions. Stir vigorously for 12 hours at 0°C.

-

Workup & Hydrolysis: Quench the reaction with water and extract with ethyl acetate. To remove the diphenylmethylene protecting group, treat the crude organic layer with 1M HCl in THF for 4 hours at room temperature.

-

Purification: Precipitate the crude amino acid by adjusting the pH to its isoelectric point (~pH 6.0) using NaOH. Filter and recrystallize from ethanol/water to yield pure (S)-2-aminoundecanoic acid.

Application Workflow: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Once synthesized, the amino acid must be Fmoc-protected for standard SPPS. Because the 11-carbon chain is highly hydrophobic, it induces steric hindrance and promotes peptide aggregation on the resin.

Protocol 2: Fmoc-SPPS with Highly Lipophilic Amino Acids Self-Validating Principle: Aggregation during SPPS leads to incomplete deprotection and coupling, resulting in deletion sequences. To counteract this, we utilize highly reactive coupling reagents (HATU) and chaotropic agents to disrupt inter-chain hydrogen bonding.

-

Fmoc Protection: React (S)-2-aminoundecanoic acid with Fmoc-OSu in a mixture of 10% Na2CO3 and dioxane. Acidify and extract to isolate Fmoc-(S)-2-aminoundecanoic acid.

-

Resin Preparation: Swell Rink Amide MBHA resin in DMF for 30 minutes. Causality: Proper swelling exposes reactive sites within the polymer matrix, essential for accommodating bulky lipophilic residues.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF.

-

Coupling Reaction: Pre-activate Fmoc-(S)-2-aminoundecanoic acid (4.0 eq) with HATU (3.9 eq) and DIPEA (8.0 eq) in DMF for 3 minutes. Add to the resin and agitate for 2 hours. Causality: HATU is selected over HBTU due to its superior efficiency in forming amide bonds with sterically hindered, hydrophobic amino acids.

-

Validation: Perform a Kaiser test. If the beads turn blue (indicating unreacted amines), repeat the coupling step using a chaotropic solvent mixture (e.g., DMF containing 0.1 M LiCl) to break hydrophobic aggregation.

-

Cleavage: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Conclusion & Future Perspectives

The strategic incorporation of (S)-2-aminoundecanoic acid represents a paradigm shift in the engineering of membrane-active therapeutics. By acting as a precise hydrophobic anchor, it allows researchers to systematically perturb the outer membranes of Gram-negative pathogens and sensitize them to existing antibiotics[3]. Future drug development efforts will likely focus on integrating this chiral building block into cyclic peptides and peptidomimetics to further enhance proteolytic stability and systemic half-life.

References

-

[3] Title: Synergy by Perturbing the Gram-Negative Outer Membrane: Opening the Door for Gram-Positive Specific Antibiotics | ACS Infectious Diseases Source: acs.org URL:

-

[1] Title: 1254251-27-8 | (S)-2-aminoundecanoic acid | ChemScene Source: chemscene.com URL:

-

[5] Title: Synthetic analogs of anoplin show improved antimicrobial activities Source: researchgate.net URL:

-

[2] Title: Advances in the Study of Structural Modification and Biological Activities of Anoplin Source: frontiersin.org URL:

-

[4] Title: (PDF) Advances in the Study of Structural Modification and Biological Activities of Anoplin Source: researchgate.net URL:

Sources

(S)-2-Aminoundecanoic Acid: A Technical Guide to Unlocking Its Therapeutic Potential

Abstract

Non-proteinogenic amino acids (NPAAs) represent a vast and underexplored frontier in therapeutic development, offering novel chemical scaffolds that can overcome the limitations of traditional peptide-based drugs.[1][2] (S)-2-Aminoundecanoic acid, a chiral amino acid distinguished by its 11-carbon aliphatic side chain, is an exemplar of this class. Its unique lipophilic character presents significant opportunities for enhancing drug-membrane interactions, improving pharmacokinetic profiles, and serving as a versatile building block for complex therapeutic constructs. This technical guide provides a comprehensive overview of the potential therapeutic applications of (S)-2-Aminoundecanoic acid, focusing on its utility in the development of next-generation antimicrobial lipopeptides and as a novel linker in Proteolysis Targeting Chimera (PROTAC) technology. We present detailed experimental protocols and workflows, grounded in established scientific principles, to empower researchers in drug discovery and development to explore the full potential of this promising molecule.

Molecular Profile and Physicochemical Characteristics

A foundational understanding of the physicochemical properties of (S)-2-Aminoundecanoic acid is critical for its strategic application in drug design. The molecule's key feature is the long, saturated undecanoyl side chain, which imparts significant hydrophobicity, a characteristic that can be leveraged to modulate interactions with biological membranes and lipophilic binding pockets.

Table 1: Physicochemical Properties of (S)-2-Aminoundecanoic Acid

| Property | Value | Source |

| IUPAC Name | (2S)-2-aminoundecanoic acid | [3] |

| CAS Number | 1254251-27-8 | [3] |

| Molecular Formula | C₁₁H₂₃NO₂ | [4] |

| Molecular Weight | 201.31 g/mol | [3] |

| Appearance | White to off-white solid/powder | [5] |

| InChI Key | HASUJDLTAYUWCO-JTQLQIEISA-N | |

| Predicted LogP | 3.5 - 4.5 (Varies by algorithm) | N/A |

| Storage Temperature | Room Temperature | [6] |

Core Therapeutic Hypothesis: A Lipidic Anchor for Enhanced Membrane Interaction

The primary therapeutic hypothesis for (S)-2-Aminoundecanoic acid is centered on its function as a "lipidic anchor." The C11 alkyl chain can facilitate the insertion of parent molecules into the lipid bilayers of cell membranes. This mechanism is particularly relevant for antimicrobial agents that act by disrupting membrane integrity or for enhancing the cellular uptake of molecules that would otherwise be membrane-impermeable.

Potential Application I: Development of Novel Lipopeptide Antimicrobials

The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents with unconventional mechanisms of action. Lipopeptides, which combine a hydrophilic peptide component with a lipid tail, are a highly promising class of therapeutics that can disrupt bacterial membranes.[7] While the direct lipidation of peptides with fatty acids is a common strategy, incorporating a lipophilic amino acid like (S)-2-Aminoundecanoic acid offers a more integrated and structurally defined approach. This strategy has been validated with the shorter analogue, (S)-2-aminooctanoic acid, which significantly improved the antimicrobial activity of a lactoferricin B-derived peptide.[8][9]

Causality Behind Experimental Choice:

Incorporating (S)-2-Aminoundecanoic acid at the N-terminus of a cationic peptide sequence (rich in Lysine or Arginine) is a rational design choice. The positive charges on the peptide will mediate initial electrostatic attraction to the negatively charged bacterial membrane, while the undecanoyl chain will subsequently insert into the hydrophobic core of the lipid bilayer, causing destabilization, pore formation, and ultimately, cell lysis.[7]

Experimental Workflow: Lipopeptide Synthesis and Antimicrobial Evaluation

Caption: Workflow for the synthesis and evaluation of an antimicrobial lipopeptide.

Protocol 1: Synthesis and Purification of a Test Lipopeptide

This protocol describes the N-terminal lipidation of a model cationic peptide (Sequence: KKVVKKV-NH₂) using standard Fmoc-based solid-phase peptide synthesis (SPPS).

-

Resin Preparation: Start with 0.1 mmol of Rink Amide resin in a peptide synthesis vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.

-

Amino Acid Coupling: Couple each Fmoc-protected amino acid (Fmoc-Val-OH, Fmoc-Lys(Boc)-OH) sequentially using a coupling reagent like HBTU/DIPEA in DMF. Allow each coupling reaction to proceed for 2 hours. Monitor completion with a Kaiser test.

-

N-terminal Lipidation: After coupling the final amino acid (Lysine) and performing the subsequent Fmoc deprotection, couple (S)-2-Aminoundecanoic acid. Dissolve 3 equivalents of (S)-2-Aminoundecanoic acid and 2.9 equivalents of HBTU in DMF, add 6 equivalents of DIPEA, and add the mixture to the resin. Allow to react overnight.

-

Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) and dry. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 3 hours to cleave the lipopeptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude lipopeptide in cold diethyl ether. Centrifuge to collect the pellet, dissolve it in a water/acetonitrile mixture, and purify using reverse-phase HPLC on a C18 column.

-

Verification: Confirm the identity and purity of the collected fractions using LC-MS to match the observed mass with the calculated mass of the target lipopeptide. Lyophilize the pure fractions to obtain a white powder.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the lipopeptide that inhibits bacterial growth.

-

Stock Preparation: Prepare a 1 mg/mL stock solution of the purified lipopeptide in sterile water or a suitable solvent (e.g., 10% DMSO).

-

Bacterial Culture: Inoculate a test bacterium (e.g., Staphylococcus aureus) into Mueller-Hinton Broth (MHB) and incubate until it reaches the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.5).

-

Inoculum Standardization: Dilute the bacterial culture to a final concentration of 5 x 10⁵ CFU/mL in MHB.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the lipopeptide stock solution in MHB across 10 columns, leaving two columns for controls. This typically creates a concentration range from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final bacterial concentration to ~2.5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria in MHB, no drug) and a negative control (MHB only, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of the lipopeptide at which no visible bacterial growth (turbidity) is observed.

Potential Application II: A Novel Linker for PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The linker's length, rigidity, and chemical nature are critical for optimal ternary complex formation and degradation efficacy. Aminoundecanoic acid can be used as a PROTAC linker.[10]

Causality Behind Experimental Choice:

(S)-2-Aminoundecanoic acid offers a unique combination of features for a PROTAC linker. Its 11-carbon chain provides a significant and defined length, which can span the distance between a target protein and an E3 ligase effectively. The chirality at the alpha-carbon can introduce a subtle but potentially crucial conformational constraint, while the overall lipophilicity of the linker can enhance cell permeability—a common challenge in PROTAC development.

Conceptual Diagram: PROTAC Incorporating (S)-2-Aminoundecanoic Acid

Caption: Conceptual structure of a PROTAC using (S)-2-aminoundecanoic acid.

Synthesis and Stereochemical Control

The therapeutic activity of chiral molecules is often confined to a single enantiomer. Therefore, obtaining enantiomerically pure (S)-2-Aminoundecanoic acid is paramount. While numerous general methods exist, an effective approach involves the asymmetric reductive amination of the corresponding α-keto acid, 2-oxoundecanoic acid.[11]

Key Steps for Synthesis & Validation:

-

Synthesis: Reductive amination of 2-oxoundecanoic acid using a chiral amine (e.g., (S)-α-phenylethylamine) followed by hydrogenolysis to remove the chiral auxiliary.[11]

-

Purification: Crystallization or column chromatography to purify the final product.

-

Chiral Purity Analysis: The enantiomeric excess (%ee) must be determined. Chiral HPLC or GC are the gold-standard methods for separating and quantifying the (S) and (R) enantiomers.

Future Perspectives

The potential applications of (S)-2-Aminoundecanoic acid extend beyond the examples detailed here. Its significant lipophilicity warrants investigation in several other areas:

-

Blood-Brain Barrier (BBB) Penetration: The lipid-like side chain could facilitate the transport of neuroactive peptides or small molecules across the BBB for applications in neurology.

-

Metabolic Labeling: Isotope-labeled versions of (S)-2-Aminoundecanoic acid could serve as probes to study fatty acid metabolism and transport.

-

Formulation Science: Its amphiphilic nature could be exploited in drug formulation to create micelles or other nano-assemblies for improved drug delivery.

Conclusion

(S)-2-Aminoundecanoic acid is a molecule of considerable, yet largely untapped, therapeutic potential. Its defining lipophilic side chain makes it an ideal candidate for modulating drug-membrane interactions. This guide has outlined two high-potential applications: the creation of potent antimicrobial lipopeptides and the design of cell-permeable PROTAC linkers. By providing detailed, scientifically grounded experimental frameworks, we aim to catalyze further research into this versatile non-proteinogenic amino acid, paving the way for the development of novel and effective therapeutics.

References

-

Fichtner, M., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Peptide Science, 27(1), e3291. [Link]

-

Vlieghe, P., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed, 32945624. [Link]

-

O'Connor, S., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(3), 1165–1176. [Link]

-

Majer, P., et al. (2017). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Molecules, 22(12), 2145. [Link]

- Google Patents. (2024). US20240083838A1 - Process for manufacturing aminoundecanoic acid and aminodecanoic acid.

- Google Patents. (2015). WO2015132519A1 - Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid.

-

Wikipedia. (n.d.). 11-Aminoundecanoic acid. Retrieved from [Link]

-

ResearchGate. (2025). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Retrieved from [Link]

-

MDPI. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Retrieved from [Link]

- Google Patents. (1991). EP0410176A1 - 2-Aminopentanoic acid compounds and their use as immunosuppressants.

-

University of Groningen. (2011). Asymmetric Synthesis of (S)-2-Indolinecarboxylic Acid by Combining Biocatalysis and Homogeneous Catalysis. Retrieved from [Link]

-

PubChem. (n.d.). Aminoundecanoic acid. Retrieved from [Link]

Sources

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (2S)-2-Amino-undecanoic acid 95% | CAS: 1254251-27-8 | AChemBlock [achemblock.com]

- 4. Aminoundecanoic acid | C11H23NO2 | CID 307922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. arkema.com [arkema.com]

- 6. (S)-2-AMINOUNDECANOIC ACID | 1254251-27-8 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Aminoundecanoic acid, 2432-99-7 | BroadPharm [broadpharm.com]

- 11. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling the Potential of Lipoamino Acids

An In-Depth Technical Guide to (S)-2-Aminoundecanoic Acid Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of bioactive molecules, the intersection of amino acids and lipids gives rise to a fascinating and functionally versatile class of compounds: the lipoamino acids (LAAs). (S)-2-Aminoundecanoic acid, a chiral non-proteinogenic α-amino acid featuring a C11 alkyl chain, represents a core scaffold within this class. Its unique amphiphilic structure—marrying a hydrophilic amino acid head with a lipophilic fatty acid tail—confers properties that make its derivatives and analogs compelling candidates for drug discovery, advanced chemical biology, and specialized cosmeceuticals.

Unlike their proteinogenic counterparts, LAAs such as (S)-2-aminoundecanoic acid are not merely building blocks for proteins. Their structure allows for profound interactions with biological membranes and lipid-dependent signaling pathways. The lipophilic chain can act as a vector, enhancing bioavailability and facilitating passage across cellular barriers, while the amino acid moiety provides a handle for further chemical modification and specific interactions with biological targets.[1][2] This guide provides a comprehensive technical overview of the synthesis, biological activities, and applications of (S)-2-aminoundecanoic acid derivatives, offering field-proven insights for professionals in drug development and biomedical research.

Core Scaffold: Physicochemical Properties and Structural Features

(S)-2-Aminoundecanoic acid is a white, crystalline solid with the molecular formula C₁₁H₂₃NO₂ and a molecular weight of 201.31 g/mol . Its melting point is reported to be in the range of 188-191 °C, and it exhibits limited solubility in water (approximately 2 g/L at 20 °C).

The true power of this scaffold lies in its modularity. Three primary sites are available for chemical modification, each profoundly influencing the molecule's physicochemical and biological properties:

-

The N-Terminus (Amino Group): Acylation of the amino group with various fatty acids or other moieties is a common strategy. This modification significantly increases lipophilicity and can modulate the molecule's interaction with membrane-bound proteins or its metabolic stability.

-

The C-Terminus (Carboxyl Group): Esterification or amidation at the C-terminus neutralizes the negative charge, which can enhance membrane permeability. This site is critical for creating prodrugs or conjugating the LAA to other molecules.[3]

-

The Alkyl Chain (Undecyl Group): The length and degree of saturation of the alkyl chain are crucial determinants of biological activity, particularly in antimicrobial applications where it governs the depth of membrane insertion.[4]

These modifications allow for the fine-tuning of properties like the octanol-water partition coefficient (LogP), acidity (pKa), and overall amphipathicity, which are critical for optimizing pharmacokinetics and pharmacodynamics.

Synthesis of (S)-2-Aminoundecanoic Acid and Its Analogs